2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
CAS No.: 394231-24-4
VCID: VC5109400
Molecular Formula: C18H14N4OS3
Molecular Weight: 398.52
* For research use only. Not for human or veterinary use.
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide - 394231-24-4](/images/structure/VC5109400.png)
Description |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound featuring both benzothiazole and thiadiazole moieties. Its molecular formula is C18H14N4OS3, indicating a diverse array of potential biological activities due to the presence of these pharmacologically active groups. This compound is of interest in medicinal chemistry, particularly for its potential antimicrobial and anticancer properties. Synthesis and CharacterizationThe synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multi-step reactions. A common pathway includes the reaction of 5-(3-methylphenyl)-1,3,4-thiadiazol-2-amine with chloroacetyl chloride in the presence of a base like sodium acetate to form an intermediate acetamide. This intermediate is then reacted with 1,3-benzothiazol-2-thiol to yield the target compound.
Biological Activities and Potential ApplicationsCompounds with similar structures have shown promising biological activities, including antimicrobial and anticancer effects. The benzothiazole and thiadiazole moieties are known for their pharmacological properties, which could make 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide a candidate for further investigation in these areas.
Analytical Techniques for CharacterizationThe characterization of this compound can be achieved through various analytical techniques:
|
|||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 394231-24-4 | |||||||||||||||
Product Name | 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide | |||||||||||||||
Molecular Formula | C18H14N4OS3 | |||||||||||||||
Molecular Weight | 398.52 | |||||||||||||||
IUPAC Name | 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide | |||||||||||||||
Standard InChI | InChI=1S/C18H14N4OS3/c1-11-5-4-6-12(9-11)16-21-22-17(26-16)20-15(23)10-24-18-19-13-7-2-3-8-14(13)25-18/h2-9H,10H2,1H3,(H,20,22,23) | |||||||||||||||
Standard InChIKey | LHXPJGFOLHQZJR-UHFFFAOYSA-N | |||||||||||||||
SMILES | CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)CSC3=NC4=CC=CC=C4S3 | |||||||||||||||
Solubility | not available | |||||||||||||||
PubChem Compound | 7121041 | |||||||||||||||
Last Modified | Aug 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume